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Compound of Interest

Compound Name: N-Allylnornuciferine

Cat. No.: B15474314

Disclaimer: As of October 2025, publicly available pharmacological data for N-
Allylnornuciferine is limited. This document provides a detailed pharmacological profile of its
parent compound, nuciferine, to serve as a foundational reference for researchers, scientists,
and drug development professionals. The N-allyl substitution on the nitrogen of the aporphine
structure may alter the affinity and efficacy at various receptors; therefore, the data presented
here for nuciferine should be considered a proxy and a starting point for the investigation of N-
Allylnornuciferine.

Nuciferine is an aporphine alkaloid found in the plants Nymphaea caerulea and Nelumbo
nucifera. It exhibits a complex pharmacological profile with interactions at multiple dopamine
and serotonin receptors, suggesting potential applications in the treatment of various central
nervous system disorders.[1]

Quantitative Pharmacological Data

The following tables summarize the in vitro receptor binding affinities and functional activities of

nuciferine.

Table 1: Receptor Binding Affinities of Nuciferine
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Receptor Target Radioligand Ki (nM)
5-HT2a [BH]Ketanserin 478
5-HTa2r [BH]Mesulergine 131
5-HT20 [BH]LSD 1000
5-HTs [BH]LSD 700
5-HT~ [BH]5-CT 150

D2 [BH]Spiperone 64

Da [BH]Nemonapride 2000
Ds [BH]SCH23390 2600
Dopamine Transporter (DAT) [BH]WIN35428 >10000

Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) and related

publications.[2]

Table 2: Functional Activity of Nuciferine
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Receptor Functional
Assay Type Parameter Value .
Target Activity
5-HT1a Gi Activation ECso (NM) 3200 Agonist
5-HT2a Caz* Flux ICs0 (NM) 478 Antagonist
5-HTa2r Caz* Flux ICso0 (nM) 131 Antagonist
5-HT20 Caz* Flux ICs0 (NM) 1000 Antagonist
Gs-cCAMP ECso (NM) / Emax _ _
5-HTe ) 700/17.3 Partial Agonist
Accumulation (%)
Gs-CAMP _
5-HT~ ICs0 (NM) 150 Inverse Agonist

Accumulation

ECso (nM) [ Emax

D2 Gi Activation 64 /67 Partial Agonist
(%)
D4 Gi Activation ECso (nM) 2000 Agonist
Gs-cAMP ECso (nM) | Emax . .
Ds , 2600 /50 Partial Agonist
Accumulation (%)

Data sourced from Farrell et al. (2016). Emax is the maximal effect relative to the endogenous
agonist.[2][3]

In Vivo Pharmacology

In rodent models, nuciferine has demonstrated effects consistent with atypical antipsychotic
drugs. These include the inhibition of phencyclidine (PCP)-induced locomotor activity and the
restoration of PCP-induced deficits in prepulse inhibition, without inducing catalepsy.[1][4]
Nuciferine also blocks the head-twitch response induced by 5-HT2a agonists.[2]

Pharmacokinetics of Nuciferine and N-Nornuciferine

A study in rats provided pharmacokinetic data for both nuciferine and its metabolite, N-
nornuciferine, after oral and intravenous administration of a lotus leaf alkaloid fraction.

Table 3: Pharmacokinetic Parameters in Rats
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Oral
Administrat Cmax . L
Compound . Tmax (h) ta/2 (h) Bioavailabil
ion (ug/mL) )
ity (%)
o Oral (50
Nuciferine 1.71 0.9 2.09 58.13
mg/kg)
N- Oral (50
o 0.57 1.65 3.84 79.91
Nornuciferine  mg/kg)
Nuciferine IV (10 mg/kg) 2.09
N-
IV (10 mg/kg) 3.84

Nornuciferine

Both compounds were found to cross the blood-brain barrier.[5][6][7]

Experimental Protocols

The following are generalized methodologies for the key experiments cited. For specific details,

it is recommended to consult the NIMH PDSP online resources.[2]

Radioligand Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

General Procedure:

o Preparation of Cell Membranes: Cell lines stably or transiently expressing the receptor of

interest are cultured and harvested. The cells are lysed, and the cell membranes are isolated

by centrifugation.

e Binding Reaction: The cell membranes are incubated in a buffer solution containing a

specific radioligand (e.g., [(H]Ketanserin for 5-HTza receptors) and varying concentrations of

the test compound (nuciferine).

¢ Incubation: The reaction mixture is incubated to allow for competitive binding between the

radioligand and the test compound to the receptors.
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» Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber
filter to separate the receptor-bound radioligand from the unbound radioligand.

» Quantification: The radioactivity retained on the filter is measured using a scintillation
counter.

o Data Analysis: The data are analyzed using non-linear regression to determine the ICso (the
concentration of the test compound that inhibits 50% of the specific binding of the
radioligand). The Ki is then calculated from the 1Cso using the Cheng-Prusoff equation.
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Preparation Assay Analysis

Cell Culture with Cell Lysis and Incubation with Radioligand Filtration to Separate A . — . .
(Receplor Expression Membrane Isolation and Test Compound Bound and Free Ligand Seli i Gty (Coubelsminaten Rilcalciztion
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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allylnornuciferine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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